Osimertinib mesylate Osimertinib mesylate Osimertinib mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of osimertinib and methanesulfonic acid. It is used for treatment of EGFR T790M mutation positive non-small cell lung cancer. It has a role as an antineoplastic agent and an epidermal growth factor receptor antagonist. It contains an osimertinib(1+).
Osimertinib Mesylate is the mesylate salt form of osimertinib, a third-generation, orally available, irreversible, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, osimertinib covalently binds to and inhibits the activity of numerous mutant forms of EGFR, including the secondarily-acquired resistance mutation T790M, L858R, and exon 19 deletions, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
See also: Osimertinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1421373-66-1
VCID: VC0002900
InChI: InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
SMILES: CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Molecular Formula: C29H37N7O5S
Molecular Weight: 595.7 g/mol

Osimertinib mesylate

CAS No.: 1421373-66-1

Cat. No.: VC0002900

Molecular Formula: C29H37N7O5S

Molecular Weight: 595.7 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Osimertinib mesylate - 1421373-66-1

CAS No. 1421373-66-1
Molecular Formula C29H37N7O5S
Molecular Weight 595.7 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Standard InChI InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
Standard InChI Key FUKSNUHSJBTCFJ-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

Chemical Structure and Properties

Osimertinib mesylate (C29H37N7O5S) is a mono-anilino-pyrimidine small molecule with the IUPAC name N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide; methanesulfonic acid . The compound was developed by AstraZeneca Pharmaceuticals under the code name AZD9291, and is also known as mereletinib or Tagrisso .

The drug substance exhibits the following physicochemical properties:

Table 1: Predicted Physicochemical Properties of Osimertinib Mesylate

PropertyValueMethod
Water Solubility0.0224 mg/mLALOGPS
logP4.47-4.49ALOGPS/Chemaxon
logS-4.4ALOGPS
pKa (Strongest Acidic)13.64Chemaxon
pKa (Strongest Basic)8.87Chemaxon
Physiological Charge1Chemaxon
Polar Surface Area87.55 ŲChemaxon
Rotatable Bond Count10Chemaxon
Average Molecular Weight595.72-
Monoisotopic Weight595.257688493-

The structural characteristics of osimertinib contribute to its ability to penetrate the blood-brain barrier while maintaining selectivity for mutant EGFR over wild-type EGFR .

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR tyrosine kinase by forming a covalent bond with the cysteine residue in the ATP binding site of the EGFR kinase domain . The compound was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and exon 21 L858R substitutions) and the T790M resistance mutation, which commonly emerges during treatment with first-generation EGFR-TKIs .

Key features of osimertinib's mechanism include:

  • Nine-fold greater affinity for EGFR-sensitizing and T790M resistance mutations compared to wild-type EGFR

  • Ability to inhibit activity of other receptors including HER2, HER3, HER4, ACK1, and BLK in vitro

  • Superior penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs

  • Competitive inhibition of the intracellular adenosine triphosphate–binding domain to prevent downstream signaling

This selective targeting allows osimertinib to effectively inhibit cancer cell growth while minimizing toxicity related to wild-type EGFR inhibition .

Pharmacokinetics

Osimertinib demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy and convenience of administration. The drug exhibits linear pharmacokinetics with dose-proportional increases in exposure across the dose range of 20-240 mg .

Table 2: Pharmacokinetic Properties of Osimertinib

ParameterValue
AbsorptionMedian time to peak concentration: ~6 h (range 3-24 h); not significantly affected by food
Volume of distribution986 L, indicating extensive tissue distribution
Blood-brain barrier penetrationYes
Plasma protein bindingHigh (based on physicochemical properties)
MetabolismPrimarily hepatic via CYP3A oxidation and dealkylation
Active metabolitesAZ7550 (similar potency to osimertinib) and AZ5104 (higher potency against mutant and wild-type EGFR)
Terminal half-life48-50 hours
Clearance14.2 L/h
ExcretionPrimarily in feces (68%, ~2% unchanged); urine (14%, ~2% unchanged)

The long half-life of osimertinib supports once-daily dosing, enhancing patient convenience and potentially improving adherence to therapy .

Clinical Efficacy

Efficacy in T790M Mutation-Positive NSCLC

The pivotal AURA3 trial demonstrated the superior efficacy of osimertinib compared to platinum-based chemotherapy in patients with T790M mutation-positive NSCLC who had progressed following treatment with a first-generation EGFR-TKI . This phase III randomized controlled trial reported the following outcomes:

Table 3: Key Efficacy Outcomes from AURA3 Trial

EndpointOsimertinibPemetrexed/Platinum ChemotherapyStatistical Significance
Median PFS10.1 months4.4 monthsHR 0.30; 95% CI, 0.23-0.41; p<0.001
Objective Response Rate71%31%OR 5.39; 95% CI, 3.47-8.48; p<0.001
Median Duration of Response9.7 months4.1 monthsStatistically significant

Supporting evidence from the single-arm AURA2 and AURAext studies showed consistent response rates, with a pooled central nervous system objective response rate (CNS ORR) of 66% and median progression-free survival ranging from 9.9 months (AURA2) to 12 months (AURAext) .

Efficacy in First-Line Treatment

The double-blind, active-controlled FLAURA trial evaluated osimertinib as first-line treatment for advanced NSCLC with EGFR exon 19 deletion or L858R mutation . Patients receiving osimertinib demonstrated significantly improved outcomes compared to those receiving first-generation EGFR-TKIs (gefitinib or erlotinib):

Table 4: Key Efficacy Outcomes from FLAURA Trial

The survival benefit was consistent across most predefined subgroups, with the notable exceptions of Asian patients (HR 1.00; 95% CI 0.75-1.32) and patients with L858R mutations (HR 1.00; 95% CI 0.71-1.40) .

Efficacy in Intracranial Metastatic Disease

A systematic review and meta-analysis of 15 studies involving 324 patients assessed the effectiveness of osimertinib in managing intracranial metastatic disease (IMD) from EGFR-mutated NSCLC . The analysis reported:

  • Central nervous system objective response rate (CNS ORR): 64% (95% CI, 53%-76%; n=195)

  • Central nervous system disease control rate (CNS DCR): 90% (95% CI, 85%-93%; n=246)

  • Complete intracranial response rates: 7% to 23%

  • Median best decrease in intracranial lesion size: −40% to −64%

These findings demonstrate osimertinib's ability to effectively penetrate the blood-brain barrier and control CNS metastases, addressing a significant unmet need in NSCLC treatment .

Adverse EventFrequency
DiarrheaCommon
RashCommon
Dry skinCommon
Skin inflammation around nailsCommon
StomatitisCommon
FatigueCommon
CoughCommon

Grade 3 or higher adverse events were reported in 19% to 39% of patients across studies, which is consistent with or lower than rates observed with other targeted therapies . The AURA3 trial reported fewer grade 3 or higher toxicities in patients receiving osimertinib (23%) compared to those receiving chemotherapy .

Special safety considerations include:

  • QTc prolongation: A concentration-dependent QTc interval prolongation of 14 ms is predicted at the recommended dosage. In pooled analyses (n=1479), QTc increase from baseline of >60 ms occurred in 3.1% of patients, and QTc >500 ms in 0.8% .

  • Cardiac effects: Left ventricular ejection fraction (LVEF) decline of ≥10% from baseline and to <50% occurred in 3.2% of patients with baseline data and ≥1 follow-up assessment (n=1233) .

Dosing and Administration

The recommended dose for osimertinib is 80 mg taken orally once daily with or without food . This dosing regimen continues until disease progression or unacceptable toxicity occurs .

For patients who cannot swallow tablets, the medication can be dispersed in 60 mL of non-carbonated water, with special instructions for ensuring the complete dose is administered .

The long half-life of osimertinib (approximately 48 hours) supports the once-daily dosing schedule, potentially enhancing patient convenience and adherence .

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